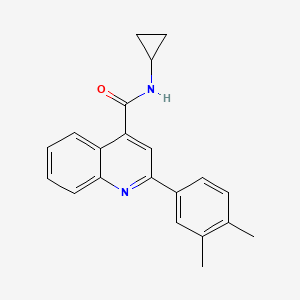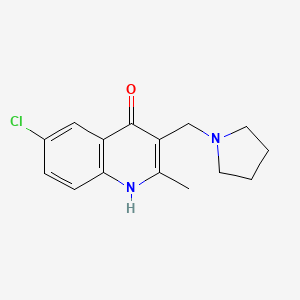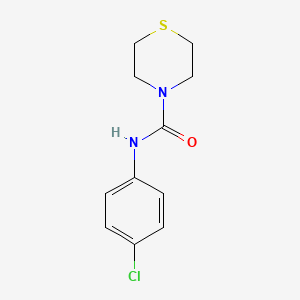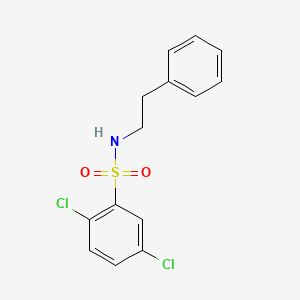![molecular formula C15H13N3O2S B5687939 methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a thienopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
科学研究应用
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate inhibits the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways that promote cancer cell growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate in lab experiments is its potent anticancer activity. It has also been shown to have a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate. One area of focus is the development of more efficient and scalable synthesis methods for the compound. Another area of interest is the further exploration of its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate and to identify potential biomarkers for predicting its efficacy in different patient populations.
合成方法
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate has been synthesized using various methods. One of the most common methods involves the reaction between 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylic acid and methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran and is typically heated to reflux for several hours. The resulting product is then purified using column chromatography or recrystallization.
属性
IUPAC Name |
methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-10-12(16)17-13(9-6-4-3-5-7-9)18-14(10)21-11(8)15(19)20-2/h3-7H,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLQHCYKGRNOJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)


![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B5687904.png)
![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)
![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)


![1'-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687967.png)
